molecular formula C11H12N4OS2 B1299545 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide CAS No. 436094-55-2

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide

Cat. No. B1299545
CAS RN: 436094-55-2
M. Wt: 280.4 g/mol
InChI Key: UPAVLRSPGGAWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide (APSMA) is a chemical compound with a wide range of applications in scientific research. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of those drugs. APSMA is a versatile compound that is widely used in laboratory experiments due to its advantageous properties.

Scientific Research Applications

Glutaminase Inhibition

A study by Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are glutaminase inhibitors. Their research involved synthesizing and evaluating BPTES analogs for their ability to inhibit kidney-type glutaminase (GLS). One analog, similar to the compound , showed potency in inhibiting GLS and attenuated the growth of human lymphoma B cells, highlighting its potential in cancer research.

Structural and Bioactivity Studies

In research by Crane et al. (2004), a non-symmetrical compartmental ligand derived from acetazolamide was studied, involving a similar compound structure. The study focused on the synthesis and structural analysis of this ligand and its cobalt(III) complex, which could be relevant in the context of coordination chemistry and potential therapeutic applications.

Chemical Synthesis and Crystal Structure

The synthesis and crystal structure of a related compound were explored by Ismailova et al. (2014). They synthesized the title compound and analyzed its structural properties, including the orientation of various molecular units, which is significant in understanding the chemical behavior and potential applications of similar compounds.

Impurity Analysis in Antibacterial Drugs

Talagadadeevi et al. (2012) examined the synthesis of an impurity in the antibacterial drug Sulfamethizole, which is structurally related to the queried compound. Their study Talagadadeevi et al. (2012) focused on the chemical processes leading to the formation of this impurity and its structural confirmation, which is crucial for drug quality control and safety.

Drug Design and Anticancer Properties

Yushyn et al. (2022) explored the pharmacophore hybridization approach in drug design, involving a compound with 1,3,4-thiadiazole, which is relevant to the compound . Their study Yushyn et al. (2022) aimed at synthesizing novel molecules with anticancer properties, indicating the potential use of similar compounds in cancer treatment.

Antibacterial, Antifungal, and Antitubercular Activities

Shiradkar and Kale (2006) researched the bioactivity of compounds derived from [1,3,4]thiadiazole, including antibacterial, antifungal, and antitubercular activities. Their study Shiradkar and Kale (2006) provides insights into the potential therapeutic applications of similar compounds in treating various infectious diseases.

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-7-14-15-11(18-7)13-10(16)6-17-9-5-3-2-4-8(9)12/h2-5H,6,12H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAVLRSPGGAWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360711
Record name 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide

CAS RN

436094-55-2
Record name 2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.